molecular formula C31H27BrN8O3 B11096221 (2E)-2-(1H-benzimidazol-2-yl)-3-[4-({4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxyphenyl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-({4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxyphenyl]prop-2-enenitrile

Cat. No.: B11096221
M. Wt: 639.5 g/mol
InChI Key: HTNJQTIZKMOQMH-LTGZKZEYSA-N
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Description

The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[4-({4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)-3-METHOXYPHENYL]PROP-2-ENENITRILE is a complex organic molecule that features a benzodiazole core, a triazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodiazole and triazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity. For instance, the triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of nitro groups results in the corresponding amines .

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and triazine rings play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of specific receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[4-({4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)-3-METHOXYPHENYL]PROP-2-ENENITRILE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H27BrN8O3

Molecular Weight

639.5 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-3-methoxyphenyl]prop-2-enenitrile

InChI

InChI=1S/C31H27BrN8O3/c1-19-7-9-23(22(32)15-19)36-29-37-30(40-11-13-42-14-12-40)39-31(38-29)43-26-10-8-20(17-27(26)41-2)16-21(18-33)28-34-24-5-3-4-6-25(24)35-28/h3-10,15-17H,11-14H2,1-2H3,(H,34,35)(H,36,37,38,39)/b21-16+

InChI Key

HTNJQTIZKMOQMH-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)OC3=C(C=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)OC)N6CCOCC6)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)OC3=C(C=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5N4)OC)N6CCOCC6)Br

Origin of Product

United States

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